Rutamarin

Neurodegeneration Monoamine Oxidase Enzyme Inhibition

Researchers requiring selective MAO-B inhibition without hypertensive risk rely on Rutamarin's 95.26% hMAO-B inhibition (6.17 µM) and minimal hMAO-A activity (25.15%). • Selective hMAO-B inhibitor for Parkinson's research • HT29 colon cancer IC50: 5.6 µM; spares normal CCD-18Co fibroblasts • Dual GLUT4 inducer & PTP1B inhibitor (IC50 6.4 µM) for diabetes studies • (+)-Enantiomer anti-EBV IC50: 7.0 µM, selectivity index >63 Supplied with rigorous analytical QC. Custom packaging and bulk quantities available.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 14882-94-1
Cat. No. B1680287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutamarin
CAS14882-94-1
SynonymsRutamarin; 
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C
InChIInChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
InChIKeyAWMHMGFGCLBSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rutamarin (CAS 14882-94-1): Chemical Identity and Pharmacological Baseline for Procurement Decisions


Rutamarin is a linear dihydrofuranocoumarin (CAS 14882-94-1) with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol [1]. It belongs to the coumarin class of natural products, specifically the psoralen subgroup, and is isolated from various Ruta species [2]. Basic physicochemical parameters include a density of 1.2±0.1 g/cm³ and a boiling point of 471.1±45.0 °C at 760 mmHg . Rutamarin exhibits a range of documented bioactivities, including selective enzyme inhibition and modulation of ion channels and glucose transporters, which are detailed in the quantitative evidence below.

Why Generic Coumarin Substitution Fails: The Unique Pharmacophore and Biological Profile of Rutamarin


Rutamarin's dihydrofuran ring distinguishes it from simple coumarins and common linear furanocoumarins like bergapten or psoralen [1]. This structural feature confers a distinct biological profile—including selective hMAO-B inhibition, unique TRP channel modulation, and dual GLUT4 induction—that is not recapitulated by other in-class compounds [2]. Consequently, generic substitution with structurally related coumarins would result in the loss of target selectivity and functional activity, as demonstrated by the quantitative comparator evidence below.

Quantitative Differentiation of Rutamarin: Head-to-Head and Cross-Study Comparator Data


Rutamarin Exhibits 95.26% Inhibition of hMAO-B with 70.1% Selectivity over hMAO-A vs. Crude Extract Baseline

Rutamarin demonstrated 95.26% inhibition of human monoamine oxidase B (hMAO-B) at 6.17 µM, compared to 89.98% inhibition by the crude dichloromethane extract (9.78 mg/mL) [1]. Importantly, while the crude extract also inhibited hMAO-A by 88.22%, rutamarin showed only 25.15% inhibition of hMAO-A [1]. This indicates a 70.1% reduction in off-target hMAO-A activity, establishing rutamarin as a selective hMAO-B inhibitor.

Neurodegeneration Monoamine Oxidase Enzyme Inhibition

Rutamarin's 5.6 µM IC50 Against HT29 Colon Cancer Cells Outperforms Bergamottin by 2.2-Fold

Rutamarin exhibited an IC50 of 5.6 µM against HT29 human colon adenocarcinoma cells while showing no toxicity to non-cancerous CCD-18Co colon fibroblasts [1]. In a cross-study comparison, the structurally related furanocoumarin bergamottin demonstrated an IC50 of 12.5 µM against the same HT29 cell line [2], making rutamarin approximately 2.2-fold more potent.

Oncology Cytotoxicity Colon Cancer

Rutamarin Inhibits EBV Lytic DNA Replication with 7.0 µM IC50, 2-Fold More Potent Than Its Enantiomer

(+)-Rutamarin inhibits Epstein-Barr virus (EBV) lytic DNA replication with an IC50 of 7.0 µM, while its enantiomer (-)-rutamarin shows a substantially higher IC50 of 13.8 µM [1]. This 2-fold difference in potency establishes that stereochemistry is a critical determinant of anti-EBV activity. Furthermore, (+)-rutamarin exhibits low cytotoxicity with a selectivity index (SI) greater than 63 [2].

Virology Epstein-Barr Virus Antiviral

Rutamarin Demonstrates 4.4-Fold Higher Amebicide Potency Compared to Chalepin

Rutamarin exhibited an IC50 of 6.52 µg/mL against Entamoeba histolytica trophozoites, while the structurally related furanocoumarin chalepin showed a significantly weaker IC50 of 28.95 µg/mL [1]. This represents a 4.4-fold increase in potency for rutamarin in this direct head-to-head comparison.

Parasitology Amebicide Antiprotozoal

Rutamarin Matches Bergapten's PTP1B Inhibition (IC50 6.4 vs. 6.64 µM) While Offering Dual GLUT4 Induction

Rutamarin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 6.4 µM [1], which is comparable to the potent furanocoumarin inhibitor bergapten (IC50 = 6.64 ± 0.23 µM) and superior to imperatorin (IC50 = 9.44 ± 1.05 µM) [2]. Critically, rutamarin uniquely functions as a dual inducer of both GLUT4 translocation and expression, a property not reported for bergapten or imperatorin, leading to improved glucose homeostasis in insulin-resistant mice [1].

Diabetes PTP1B GLUT4 Metabolic Disease

Optimal Research and Industrial Applications for Rutamarin Based on Quantitative Differentiation


Selective hMAO-B Inhibition for Neurodegenerative Disease Models

Given rutamarin's potent and selective inhibition of hMAO-B (95.26% inhibition at 6.17 µM) with minimal hMAO-A activity (25.15%), this compound is ideally suited for research programs investigating Parkinson's disease and other neurodegenerative disorders where MAO-B is a validated therapeutic target. The high selectivity mitigates the risk of off-target hypertensive effects, a common limitation of non-selective MAO inhibitors [1].

Colon Cancer Research with Favorable Therapeutic Index

Rutamarin's 5.6 µM IC50 against HT29 colon cancer cells, combined with its lack of toxicity to normal CCD-18Co fibroblasts, positions it as a promising lead for colon cancer studies. Its potency, which is 2.2-fold higher than the related furanocoumarin bergamottin, suggests a superior therapeutic window that warrants further investigation in oncology programs [1] [2].

Antiviral Studies Targeting EBV Lytic Replication

The stereospecific anti-EBV activity of (+)-rutamarin (IC50 7.0 µM) and its favorable selectivity index (>63) make it a valuable tool compound for studying EBV lytic cycle inhibition. Researchers should ensure the procurement of the (+)-enantiomer, as the (-)-enantiomer is 2-fold less potent [1] [2].

Metabolic Disease Research Leveraging Dual GLUT4 Induction and PTP1B Inhibition

Rutamarin's unique dual mechanism—inducing both GLUT4 translocation and expression while also inhibiting PTP1B with an IC50 of 6.4 µM—distinguishes it from other coumarin-based PTP1B inhibitors like bergapten. This multi-target profile is particularly relevant for type 2 diabetes research, as it addresses both insulin signaling and glucose transport, with in vivo efficacy demonstrated in insulin-resistant mice [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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